Product packaging for 3-Methyl-chuangxinmycin(Cat. No.:CAS No. 63339-68-4)

3-Methyl-chuangxinmycin

Katalognummer: B1228106
CAS-Nummer: 63339-68-4
Molekulargewicht: 233.29 g/mol
InChI-Schlüssel: DKHFLDXCKWDVMF-UPONEAKYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Historical Context of Discovery and Isolation from Microbial Sources

Chuangxinmycin was first discovered and isolated in the 1970s by Chinese scientists at the Institute of Antibiotics, Chinese Academy of Medical Sciences. bioaustralis.comnih.gov The compound was obtained from a microbial source, a common origin for many antibiotics. bioaustralis.commedchemexpress.com Initial studies described the fermentation and isolation procedures, which resulted in the acquisition of Chuangxinmycin in a crystalline form. ebi.ac.uk These early reports also detailed its molecular formula as C12H11NO2S and provided initial spectral data. ebi.ac.uk

The microorganism responsible for producing Chuangxinmycin was identified as a new species and named Actinoplanes tsinanensis. ebi.ac.ukmedchemexpress.com This bacterium, specifically the strain CPCC 200056, is the natural source from which Chuangxinmycin and its derivatives are isolated. medchemexpress.comwsu.eduresearchgate.netnih.gov The discovery of this organism was a crucial first step, paving the way for further investigation into the biosynthesis of the antibiotic. nih.gov

Structural Classification within Bioactive Natural Products: The Indole-Dihydrothiopyran Heterocyclic Skeleton

Chuangxinmycin is characterized by a novel and unique chemical structure. nih.govresearchgate.netnih.gov It possesses an indole-dihydrothiopyran heterocyclic skeleton, a feature that distinguishes it from other natural products. nih.govresearchgate.netnih.gov This tricyclic core is derived from L-tryptophan and contains a sulfur atom, contributing to its distinct properties. bioaustralis.comnih.gov The specific arrangement of its atoms, particularly the (2R,3S) diastereoisomer configuration, defines its biological activity. nih.govebi.ac.uk This complex heterocyclic system has been a subject of interest for total synthesis efforts since 1976. nih.gov

Table 1: Structural and Chemical Properties of Chuangxinmycin

Property Value
Molecular Formula C12H11NO2S bioaustralis.comebi.ac.uk
Molecular Weight 233.3 g/mol bioaustralis.com
Core Structure Indole-dihydrothiopyran heterocyclic skeleton nih.govresearchgate.netnih.gov
Stereochemistry (2R,3S) diastereoisomer nih.govebi.ac.uk

| Natural Source | Actinoplanes tsinanensis bioaustralis.commedchemexpress.comebi.ac.uk |

Significance in the Context of Antimicrobial Drug Discovery and Development

Chuangxinmycin has demonstrated notable potential in the field of antimicrobial drug discovery. tandfonline.com It exhibits broad-spectrum antibacterial activity in vitro against both Gram-positive and Gram-negative bacteria. bioaustralis.comnih.govnih.gov Furthermore, it has shown efficacy in animal infection models and even in preliminary clinical trials for infections caused by Escherichia coli and Shigella dysenteriae. nih.govebi.ac.ukresearchgate.net

The compound's unique mechanism of action is a key aspect of its significance. Chuangxinmycin is a potent and selective inhibitor of bacterial tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme in protein synthesis. bioaustralis.comnih.govfigshare.com This mode of action is different from many existing antibiotics, making it a valuable candidate for combating drug-resistant pathogens. nih.govfigshare.com The emergence of antibiotic-resistant bacteria, such as ESKAPE pathogens, has intensified the search for new drugs, and Chuangxinmycin's distinct target makes it a compound of considerable interest. nih.gov

Research has also explored derivatives of Chuangxinmycin, such as 3-demethylchuangxinmycin (norchuangxinmycin) and 3-methylchuangxinmycin, which have also shown significant activity, particularly against Mycobacterium tuberculosis. wsu.edunih.govacs.org This suggests that the Chuangxinmycin scaffold can be modified to develop new and more potent antituberculosis agents. wsu.eduacs.org The identification of the biosynthetic gene cluster for Chuangxinmycin opens up possibilities for generating novel derivatives through combinatorial biosynthesis and synthetic biology. nih.govresearchgate.net

Table 2: Investigated Antimicrobial Activity of Chuangxinmycin

Organism/Condition Activity Noted
Gram-positive bacteria Active bioaustralis.comnih.govnih.gov
Gram-negative bacteria Active bioaustralis.comnih.govnih.gov
Escherichia coli In vivo efficacy in mouse models and preliminary clinical trials nih.govebi.ac.ukresearchgate.net
Shigella dysenteriae In vivo efficacy in mouse models nih.govebi.ac.ukresearchgate.net
Mycobacterium tuberculosis Potent activity, including against drug-resistant strains wsu.edunih.govfigshare.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2S B1228106 3-Methyl-chuangxinmycin CAS No. 63339-68-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

63339-68-4

Molekularformel

C12H11NO2S

Molekulargewicht

233.29 g/mol

IUPAC-Name

(5S,6R)-5-methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid

InChI

InChI=1S/C12H11NO2S/c1-6-7-5-13-8-3-2-4-9(10(7)8)16-11(6)12(14)15/h2-6,11,13H,1H3,(H,14,15)/t6-,11+/m0/s1

InChI-Schlüssel

DKHFLDXCKWDVMF-UPONEAKYSA-N

Isomerische SMILES

C[C@@H]1[C@@H](SC2=CC=CC3=C2C1=CN3)C(=O)O

Kanonische SMILES

CC1C(SC2=CC=CC3=C2C1=CN3)C(=O)O

Andere CAS-Nummern

63339-68-4

Synonyme

chuangxinmycin

Herkunft des Produkts

United States

Biosynthesis of Chuangxinmycin

Elucidation of the Chuangxinmycin Biosynthetic Pathway

The biosynthetic pathway of Chuangxinmycin, an antibiotic with a novel indole-dihydrothiopyran heterocyclic structure, was largely unknown for decades after its discovery in the 1970s from Actinoplanes tsinanensis. nih.govresearchgate.net Recent scientific efforts have successfully elucidated the genetic and biochemical machinery responsible for its production.

The journey to understanding Chuangxinmycin biosynthesis began with the identification of a specific stretch of DNA within the genome of the producing organism, Actinoplanes tsinanensis CPCC 200056. nih.govresearchgate.net Through bioinformatics analysis, researchers located a biosynthetic gene cluster, designated as the cxn cluster. nih.gov

To confirm the role of this gene cluster, it was cloned and heterologously expressed in Streptomyces coelicolor M1146, a model organism for antibiotic production. This experiment successfully demonstrated that the cxn cluster is indeed responsible for the biosynthesis of Chuangxinmycin. nih.govresearchgate.net Further genetic inactivation studies, where specific genes within the cluster were disrupted, helped to delineate the functions of individual enzymes and map out the biosynthetic pathway. researchgate.netscispace.com For instance, inactivating the cxnD gene led to the accumulation of an intermediate, seco-chuangxinmycin, which confirmed the role of the CxnD enzyme in the final ring closure. nih.govresearchgate.net

The cxn gene cluster contains a set of genes encoding the enzymes required for constructing the Chuangxinmycin molecule from its primary metabolic precursors.

Table 1: Genes in the Chuangxinmycin (cxn) Biosynthetic Cluster and Their Putative Functions

Gene Proposed Function Homology/Enzyme Class
CxnA Catalyzes methyl transfer from SAM to indole-3-pyruvic acid. researchgate.net C-methyltransferase of radical SAM superfamily enzyme. researchgate.net
CxnB Involved in the deamination of L-tryptophan to form indole-3-pyruvic acid. researchgate.net Pyridoxal-5'-phosphate (PLP)-dependent aminotransferase. researchgate.net
CxnC Reduction of a ketone intermediate. researchgate.net Ketopantoate reductase homologue. researchgate.net
CxnD Catalyzes the final C-S bond formation and closure of the dihydrothiopyran ring. nih.govimb.com.cn Cytochrome P450 monooxygenase. nih.govimb.com.cn
CxnE Functions as a sulfur carrier protein. daneshyari.com Sulfur carrier protein. daneshyari.com
Cxm3 Functions as a deubiquitinase-like sulfurtransferase in sulfur incorporation. researchgate.netsdu.edu.cnh1.co JAMM/MPN+ protein. researchgate.netsdu.edu.cnh1.co

| Cxm4GG | Acts as a ubiquitin-like sulfur carrier protein that interacts with Cxm3. researchgate.netsdu.edu.cnh1.co | Ubiquitin-like protein. researchgate.netsdu.edu.cnh1.co |

The elucidation of the cxn gene cluster paved the way for detailed biochemical studies of the key enzymes involved in constructing the unique architecture of Chuangxinmycin.

A critical step in Chuangxinmycin biosynthesis is the formation of the indole-fused dihydrothiopyran skeleton, a reaction catalyzed by the cytochrome P450 monooxygenase, CxnD. nih.govnih.gov This enzyme is responsible for the final S-heterocyclization step, creating the unique tricyclic core of the molecule. imb.com.cnresearchgate.net In vivo and in vitro analyses have demonstrated that CxnD generates this structure from an L-Tryptophan-derived thiol intermediate. researchgate.netresearchgate.net

Disruption of the cxnD gene in the cxn cluster results in the accumulation of seco-chuangxinmycin, the linear precursor, confirming CxnD's role in the ring closure reaction. nih.govresearchgate.net Structural and biochemical characterization of CxnD has provided valuable insights into its mechanism. nih.govresearchgate.net A proposed radical mechanism suggests the reaction is initiated by the abstraction of a hydrogen atom from the imino group of the indole (B1671886) ring or an electron from the indole group of the substrate. nih.govresearchgate.netnih.gov This is followed by the abstraction of a hydrogen atom from the thiol group, leading to a diradical intermediate that then undergoes coupling to form the C-S bond and complete the heterocycle. nih.gov The characterization of CxnD-mediated C-S bond formation represents a significant advancement in understanding the diverse catalytic capabilities of P450 enzymes in natural product biosynthesis. imb.com.cn

A key modification in the early stages of the pathway is the methylation of indole-3-pyruvic acid. This reaction is catalyzed by the enzyme CxnA, which functions as an indolepyruvic acid methyltransferase. nih.gov CxnA belongs to the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes and is proposed to catalyze the transfer of a methyl group from SAM to the β-carbon of indole-3-pyruvic acid. researchgate.net This methylation step is crucial for forming the carbon skeleton of the side chain that will ultimately be modified with sulfur. An indolepyruvate C-methyltransferase was partially purified and characterized from the Chuangxinmycin-producing organism, A. tsinanensis, in 1989, and CxnA is believed to be the enzyme responsible for this activity. researchgate.net

The incorporation of a sulfur atom into the Chuangxinmycin scaffold is a complex process that involves hijacking components of the cell's primary sulfur transfer system. nih.govresearchgate.net The enzymatic mechanism for this sulfur incorporation was a significant puzzle until the characterization of a novel set of enzymes within the biosynthetic pathway. researchgate.neth1.co

The activity of certain enzymes in the Chuangxinmycin pathway is dependent on specific cofactors. The methyltransferase CxnA is a homolog of a vitamin B12-dependent radical SAM enzyme. researchgate.net Experimental evidence supports the involvement of vitamin B12 in the biosynthesis. Studies have shown that the addition of vitamin B12 can restore Chuangxinmycin production in null mutants, suggesting that it plays an important role, particularly in the later stages of the biosynthetic pathway. researchgate.net While the precise mechanistic role of vitamin B12 is still under investigation, its connection to the radical SAM enzyme CxnA points to its involvement in the crucial methylation step. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
Chuangxinmycin
Indole-3-pyruvic acid
L-tryptophan
S-adenosyl-L-methionine (SAM)
Seco-chuangxinmycin

Biochemical Characterization of Key Biosynthetic Enzymes

Strategies for Enhanced Chuangxinmycin Production via Metabolic Engineering

To bolster the production of Chuangxinmycin, researchers have employed a multi-pronged approach centered on metabolic engineering. These strategies include the use of heterologous expression systems, the optimization of biosynthetic gene cluster expression, and the application of precursor-directed biosynthesis to generate both the natural compound and novel derivatives. A combination of these techniques has led to a remarkable 20.1-fold increase in Chuangxinmycin production, reaching a titer of 301 mg/L in a 42 L fermenter. nih.gov

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction

The entire Chuangxinmycin biosynthetic gene cluster, denoted as the cxn cluster, has been successfully cloned and expressed in heterologous hosts, most notably in strains of Streptomyces coelicolor. nih.gov This approach allows for the production of Chuangxinmycin in a more genetically tractable and potentially higher-yielding microbial chassis.

Initial efforts in S. coelicolor M1146 confirmed the functionality of the cloned cxn cluster. nih.gov Further work in S. coelicolor M1452 led to a fivefold increase in the total yield of Chuangxinmycin (CM) and its congener, Norchuangxinmycin (NCM), compared to the native producer. However, this host exhibited lower methylation efficiency, resulting in a significant proportion of NCM. Optimization through the supplementation of vitamin B12, a crucial cofactor for the methyltransferase in the pathway, improved the proportion of Chuangxinmycin.

Production of Chuangxinmycin in Heterologous Host Streptomyces coelicolor M1452

StrainOptimizationCombined CM and NCM Yield (mg/L)Chuangxinmycin (CM) Yield (mg/L)Fold Increase in CM vs. Native Producer
S. coelicolor M1452Vitamin B12 Supplementation120.684.65.6

Optimization of Biosynthetic Gene Cluster Expression (e.g., Promoter Optimization, Activator Overexpression)

A highly effective strategy for boosting Chuangxinmycin production has been the manipulation of regulatory elements within its biosynthetic gene cluster. A key target for this approach is cxnR, a gene that encodes a pathway-specific positive regulator.

Overexpression of cxnR in the native producer, A. tsinanensis, has yielded significant improvements in Chuangxinmycin titer. The use of the strong, constitutive promoter ermEp* to drive cxnR expression resulted in a Chuangxinmycin yield of 85.1 mg/L. Further enhancement was achieved through promoter engineering, where a selection of different constitutive promoters was tested. The promoter isa2027p proved to be the most effective, leading to a 1.4-fold increase in production compared to the ermEp* construct. When combined with optimized fermentation media, this strategy culminated in a final production titer of 301 mg/L. nih.gov

Enhancement of Chuangxinmycin Production in Actinoplanes tsinanensis via cxnR Overexpression

Promoter Driving cxnR ExpressionChuangxinmycin Yield (mg/L)Fold Increase vs. Wild-Type
Wild-Type~151.0
ermE*p85.1~5.7
isa2027p~119~7.9
isa2027p with Media Optimization30120.1

Overexpression of the positive regulator CxnR in the wild-type strain not only increased the yield but also improved the ratio of Chuangxinmycin to its demethylated precursor, Norchuangxinmycin, to 9:1. nih.gov

Precursor-Directed Biosynthesis Approaches for Yield Improvement

Precursor-directed biosynthesis has emerged as a powerful tool for generating novel analogues of Chuangxinmycin with potentially improved biological activities. This technique involves feeding structural analogues of the natural biosynthetic precursors to the fermentation culture, which are then incorporated by the enzymatic machinery to produce modified final products.

In the case of Chuangxinmycin, this approach has been successfully employed to create a series of halogenated derivatives. By supplying the high-yielding engineered strain of A. tsinanensis with various halogenated indoles, researchers were able to produce eleven new halogenated Chuangxinmycin derivatives. Of these, six were purified and structurally confirmed. nih.gov This achievement marks the first instance of generating Chuangxinmycin derivatives through biosynthesis rather than chemical synthesis. nih.gov

Among the newly created compounds, 5-F-CM (5-fluoro-Chuangxinmycin) and 7-F-NCM (7-fluoro-Norchuangxinmycin) demonstrated potent activity against Mycobacterium tuberculosis, comparable to the parent compounds. nih.gov

Halogenated Chuangxinmycin Derivatives Produced via Precursor-Directed Biosynthesis

Fed Precursor (Assumed)Resulting DerivativeStatus
5-Fluoroindole5-F-CMPurified and Structurally Confirmed
5-Fluoroindole5-F-NCMPurified and Structurally Confirmed
6-Chloroindole6-Cl-CM/NCMPurified and Structurally Confirmed
7-Fluoroindole7-F-CMPurified and Structurally Confirmed
7-Fluoroindole7-F-NCMPurified and Structurally Confirmed
7-Chloroindole7-Cl-NCMPurified and Structurally Confirmed
Various Halogenated Indoles5 other halogenated derivativesProduced but not detailed

Molecular Mechanism of Action of Chuangxinmycin

Identification and Validation of the Molecular Target

The antibacterial activity of Chuangxinmycin is attributed to its highly specific inhibition of bacterial Tryptophanyl-tRNA Synthetase (TrpRS), an essential enzyme for bacterial survival. nih.govrsc.orgresearchgate.net

Specific Inhibition of Bacterial Tryptophanyl-tRNA Synthetase (TrpRS)

Chuangxinmycin is a potent and selective inhibitor of bacterial TrpRS. bioaustralis.comrsc.orgresearchgate.netasm.org This enzyme is critical for protein synthesis as it catalyzes the attachment of the amino acid tryptophan to its corresponding transfer RNA (tRNA), a process known as aminoacylation. nih.govresearchgate.net By inhibiting TrpRS, Chuangxinmycin effectively halts protein production, leading to the cessation of bacterial growth. nih.govresearchgate.net

The inhibitory action of Chuangxinmycin is highly specific to bacterial TrpRS, with significantly weaker or no activity against the mammalian counterpart. nih.govoup.com This selectivity is crucial as it minimizes potential toxicity to human cells, making it an attractive candidate for antibiotic development. nih.govoup.com The structural and functional distinctions between bacterial and human TrpRS enzymes are the basis for this selective inhibition. nih.govoup.com For instance, Chuangxinmycin has been shown to inhibit E. coli TrpRS with a 50% inhibitory concentration (IC50) of 30 nM, while showing no significant inhibition of ovine TrpRS at much higher concentrations. nih.govasm.org

The inhibition of TrpRS by Chuangxinmycin has been validated through various methods, including genetic studies, chemical rescue experiments, and direct protein-drug interaction assays. nih.gov Overexpression of the trpS gene, which encodes TrpRS, in Mycobacterium tuberculosis leads to a significant increase in the minimum inhibitory concentration (MIC) of Chuangxinmycin, confirming that TrpRS is its primary target. nih.gov

Chuangxinmycin as a Tryptophan Analog and Competitive Inhibitor

Structurally, Chuangxinmycin mimics the natural substrate of TrpRS, the amino acid L-tryptophan. nih.govrsc.org Both molecules share an indole (B1671886) ring structure, which allows Chuangxinmycin to bind to the same active site on the TrpRS enzyme that tryptophan normally occupies. nih.govoup.comresearchgate.netresearchgate.net

Due to this structural similarity, Chuangxinmycin acts as a competitive inhibitor. rsc.orgresearchgate.net It directly competes with tryptophan for binding to the TrpRS active site. rsc.orgresearchgate.net By occupying this site, Chuangxinmycin prevents the enzyme from binding to its natural substrate, thereby blocking the aminoacylation process. nih.gov This competitive inhibition is a key feature of its mechanism of action. rsc.orgresearchgate.net

Structural and Biophysical Characterization of Enzyme-Inhibitor Interactions

The precise molecular interactions between Chuangxinmycin and TrpRS have been elucidated through advanced structural and computational techniques, providing a detailed understanding of its inhibitory mechanism.

X-ray Crystallography of TrpRS in Complex with Chuangxinmycin

X-ray crystallography has been instrumental in visualizing the three-dimensional structure of the TrpRS enzyme bound to Chuangxinmycin. nih.govresearchgate.net Studies on TrpRS from various bacterial species, including Geobacillus stearothermophilus, Escherichia coli, and Staphylococcus aureus, have revealed the atomic details of this interaction. nih.govnih.govresearchgate.netrsc.org

The crystal structures show that Chuangxinmycin binds within the tryptophan-binding pocket of the enzyme's active site. nih.govnih.gov The indole moiety of Chuangxinmycin occupies the same space as the indole ring of tryptophan. nih.govoup.com These structures have been determined at high resolutions, such as 2.06 Å for the GsTrpRS complex and 2.24 Å for the EcTrpRS complex, providing a precise map of the binding interactions. nih.govnih.govnih.gov

The crystallographic data also reveal that the binding of Chuangxinmycin can induce conformational changes in the enzyme. nih.gov For instance, in the EcTrpRS/Chuangxinmycin complex, one subunit of the dimeric enzyme adopts an "open" state while the other is in a "closed" state. nih.gov

Molecular Dynamics Simulations and Binding Free Energy Analysis

To complement the static images from X-ray crystallography, molecular dynamics (MD) simulations have been employed to study the dynamic behavior of the Chuangxinmycin-TrpRS complex. nih.govnih.govresearchgate.net These simulations provide insights into the flexibility of the complex and the stability of the interactions over time.

MD simulations have shown that Chuangxinmycin maintains a stable binding pose within the active site of E. coli TrpRS, held in place by key interactions. nih.gov In contrast, in S. aureus TrpRS, the orientation of Chuangxinmycin can shift, leading to a loss of some hydrogen bonds. nih.gov

Binding free energy analysis, often calculated using methods like the Generalized Born Surface Area (GBSA) model, helps to quantify the strength of the interaction and identify the energetic contributions of individual amino acid residues. nih.gov For the GsTrpRS-Chuangxinmycin complex, the calculated binding free energy was -17.3 kcal/mol, indicating a strong and favorable interaction. nih.gov

Identification of Critical Active Site Residues for Chuangxinmycin Binding and Recognition

The combination of X-ray crystallography and MD simulations has allowed for the precise identification of the amino acid residues within the TrpRS active site that are crucial for binding Chuangxinmycin. nih.govnih.govresearchgate.net

Key interactions that stabilize the complex include:

Hydrogen Bonds: A conserved aspartate residue (Asp132 in GsTrpRS, Asp135 in EcTrpRS) forms a critical hydrogen bond with the indole nitrogen of Chuangxinmycin, mimicking the interaction with tryptophan. nih.govoup.comnih.gov Other residues, such as a tyrosine (Tyr125 in GsTrpRS), can also form hydrogen bonds with the carboxyl group of Chuangxinmycin. nih.gov

Hydrophobic Interactions: The rigid, lipophilic tricyclic ring system of Chuangxinmycin engages in extensive hydrophobic and π-stacking interactions with a number of conserved hydrophobic residues in the binding pocket. nih.govnih.gov In GsTrpRS, these include M129, I133, and V141. nih.govresearchgate.netnih.gov In EcTrpRS and SaTrpRS, residues like F7, V42, H45, M132, I136, V144, and V146 contribute to these hydrophobic interactions. nih.gov

Site-directed mutagenesis studies, where these critical residues are replaced with others, have confirmed their importance. nih.govresearchgate.net For example, mutating these key residues to alanine (B10760859) significantly reduces the binding affinity of Chuangxinmycin to the enzyme. nih.gov

Table of Key Residues in TrpRS Interacting with Chuangxinmycin

Bacterial SpeciesKey ResiduesType of Interaction
Geobacillus stearothermophilus (GsTrpRS)D132, Y125, K195, M129, I133, V141Hydrogen Bond, Salt Bridge, Hydrophobic
Escherichia coli (EcTrpRS)D135, Y128, F7, V42, H45, M132, I136, V144, V146Hydrogen Bond, Hydrophobic, π-stacking
Staphylococcus aureus (SaTrpRS)Y126, D133, F7, V42, H45, M132, I136, V144, V146Hydrogen Bond, Hydrophobic, π-stacking

Comparative Analysis of Species-Specific Inhibition and Selectivity for Bacterial TrpRS

Chuangxinmycin (CXM) demonstrates notable selectivity in its inhibition of tryptophanyl-tRNA synthetase (TrpRS), a crucial enzyme in protein synthesis. This selectivity is a cornerstone of its potential as an antimicrobial agent, allowing it to preferentially target bacterial enzymes over their eukaryotic counterparts. The molecular basis for this specificity lies in the structural and conformational differences between TrpRS from various species.

Inhibition Across Different Bacterial Species

Research comparing the TrpRS enzymes from Escherichia coli (EcTrpRS), Staphylococcus aureus (SaTrpRS), and Geobacillus stearothermophilus (GsTrpRS) shows that CXM binds to the tryptophan-binding pocket in a manner that mimics the natural substrate, tryptophan. nih.govnih.gov In both EcTrpRS and GsTrpRS, the binding mode is highly similar, stabilized by key hydrogen bonds and significant hydrophobic interactions. nih.govrsc.orgresearchgate.net Conserved hydrophobic residues such as F7, V42, H45, M132, I136, V144, and V146 are crucial for this interaction in all three bacterial enzymes. nih.govresearchgate.net

A key distinction is observed in SaTrpRS. Structural analysis reveals a different orientation of the residue tyrosine 126 (SaTrpRS Y126), which corresponds to the critical Y128 residue in EcTrpRS. nih.govrsc.org In EcTrpRS, Y128 forms a crucial hydrogen bond with the carboxyl group of CXM, an interaction that is absent in SaTrpRS due to the positioning of Y126. researchgate.net This structural variance is significant enough to affect the binding of CXM derivatives; for instance, 3-methylchuangxinmycin shows selectivity against SaTrpRS because of this difference. nih.gov

Further evidence of its potent antibacterial action comes from its activity against Mycobacterium tuberculosis (Mtb), where it has a minimum inhibitory concentration (MIC) of 0.25 μg/mL. nih.gov Comprehensive studies have confirmed that TrpRS is the selective target of Chuangxinmycin in Mtb. nih.gov

Selective Inhibition of Bacterial versus Eukaryotic TrpRS

A defining characteristic of Chuangxinmycin is its high selectivity for bacterial TrpRS over the corresponding human cytoplasmic enzyme (HsTrpRS). nih.govresearchgate.net This selectivity is fundamental to its low toxicity profile. nih.gov Early research demonstrated that while CXM potently inhibits bacterial TrpRS, no inhibition of ovine TrpRS was detected at concentrations up to 30 µM. nih.gov

The molecular basis for this remarkable selectivity stems from significant differences in the tryptophan-binding pockets of bacterial and human TrpRS. nih.gov The binding pocket in HsTrpRS is more hydrophilic than in its bacterial counterparts. researchgate.net Modeling studies show that while CXM fits into the HsTrpRS binding site without major steric clashes, it is unable to form the key interactions necessary for stable binding. nih.govresearchgate.net

Key differences include:

Divergence of Key Residues : There is a near-complete divergence of the key amino acid residues within the Trp-binding pocket of HsTrpRS compared to bacterial TrpRSs. nih.gov

Lack of Polar Interactions : In HsTrpRS, the amino group of tryptophan is recognized through crucial hydrogen bonds with residues E199, Q284, and Q313. researchgate.net Chuangxinmycin's structure is incompatible with forming these specific interactions. researchgate.net

Absence of Salt Bridge : The natural substrate, tryptophan, forms a salt bridge with residue K200 in HsTrpRS. The carboxyl group of CXM is positioned too far away to establish this critical interaction. researchgate.net

The inability of Chuangxinmycin to establish these essential hydrogen bonds and salt bridges is a primary factor for its rejection by human TrpRS, underscoring its potential as a species-selective antibacterial agent. rsc.orgresearchgate.net

Inhibitory Activity Data

The following table summarizes the inhibitory concentration of Chuangxinmycin against TrpRS from various species, highlighting its potency and selectivity.

Target EnzymeOrganismInhibition MetricValue
TrpRSStaphylococcus aureusIC5030 nM nih.gov
TrpRSEscherichia coliIC5030 nM asm.org
TrpRSOvine (Sheep)IC50> 30 µM nih.gov
TrpRSHomo sapiens (human)-Significantly weaker inhibition nih.govresearchgate.net
Whole CellMycobacterium tuberculosisMIC0.25 µg/mL nih.gov

Biological Activities and Preclinical Evaluation of Chuangxinmycin and Its Analogs

Comprehensive Antibacterial Spectrum Investigations in vitro

Chuangxinmycin exhibits broad-spectrum antibacterial activity, inhibiting both Gram-positive and Gram-negative bacteria. bioaustralis.comebi.ac.uknih.govnih.gov Its primary mechanism of action involves the potent and selective inhibition of bacterial tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme in protein synthesis. researchgate.netnih.govrsc.org This targeted action disrupts the ability of bacteria to produce necessary proteins, leading to their growth inhibition or death.

In vitro studies have consistently demonstrated Chuangxinmycin's effectiveness against various Gram-positive bacteria, including the clinically significant pathogen Staphylococcus aureus. nih.govrsc.org The minimum inhibitory concentration (MIC) of Chuangxinmycin against S. aureus has been a key parameter in evaluating its potency. For instance, one study reported an IC50 value of 30 nM against S. aureus TrpRS. nih.gov

The structural integrity of Chuangxinmycin, particularly the presence of the 3-methyl group, is crucial for its antibacterial activity against Gram-positive bacteria. nih.gov Analogs lacking this group, such as 3-demethylchuangxinmycin (DCM), have shown significantly weaker inhibitory activity. researchgate.net

Table 1: In vitro Activity of Chuangxinmycin and its Analogs against Staphylococcus aureus

Compound Target Strain Measurement Potency
Chuangxinmycin S. aureus IC50 30 nM

Chuangxinmycin has also shown potent activity against a range of Gram-negative bacteria. bioaustralis.comebi.ac.uknih.govnih.gov Early research highlighted its effectiveness against Escherichia coli and Shigella dysenteriae. ebi.ac.ukresearchgate.net This broad-spectrum activity makes it a compound of interest for treating infections caused by these pathogens. nih.gov

The inhibitory action against Gram-negative bacteria is also attributed to its targeting of bacterial TrpRS. rsc.org The unique tricyclic ring system and the presence of a free carboxylic acid group in its structure contribute to its potent hydrophobic interactions with the binding pocket of the target enzyme. nih.gov

Table 2: In vitro Activity of Chuangxinmycin against Gram-Negative Bacteria

Compound Target Strain
Chuangxinmycin Escherichia coli

Antitubercular Activity Research against Mycobacterium tuberculosis

Recent investigations have revealed the significant antitubercular properties of Chuangxinmycin. researchgate.netnih.govresearchgate.net It exhibits potent activity against Mycobacterium tuberculosis H37Rv and even drug-resistant clinical isolates, with a reported minimum inhibitory concentration (MIC) as low as 0.25 μg/mL. researchgate.netfigshare.comnih.gov This has positioned Chuangxinmycin as a promising candidate for the development of new anti-tuberculosis drugs. nih.govresearchgate.net

The mechanism of action against M. tuberculosis also involves the inhibition of tryptophanyl-tRNA synthetase (TrpRS). figshare.comnih.gov Overexpression of the trpS gene, which encodes TrpRS, leads to a significant increase in the MIC of Chuangxinmycin, confirming it as the primary target. figshare.comnih.gov

Interestingly, a natural analog of Chuangxinmycin, Norchuangxinmycin (NCM), which lacks the methyl group at the C-3 position, displays a unique activity profile. nih.govresearchgate.net While NCM shows reduced or no activity against many Gram-positive and Gram-negative bacteria, it surprisingly retains potent antitubercular activity, comparable to that of Chuangxinmycin. nih.govnih.govresearchgate.net

This finding suggests that while TrpRS inhibition is a key mechanism for Chuangxinmycin's broad-spectrum antibacterial action, an additional or different mechanism may be at play in its activity against M. tuberculosis. nih.govnih.govresearchgate.net The dihydrothiopyrano[4,3,2-cd]indole scaffold itself may have unique inhibitory effects against this specific pathogen. nih.gov

In vivo Efficacy Studies in Animal Models of Bacterial Infection

The promising in vitro activity of Chuangxinmycin has been further validated in various animal models of bacterial infection. nih.govresearchgate.netebi.ac.uk Studies in mice have demonstrated its efficacy in treating infections caused by both Gram-negative and Gram-positive bacteria. ebi.ac.ukresearchgate.net

Specifically, Chuangxinmycin has shown potent activity in mouse models of Escherichia coli and Shigella dysenteriae infections. researchgate.netresearchgate.netsemanticscholar.org These findings are consistent with the in vitro data and highlight its potential for treating systemic and gastrointestinal infections. Preliminary clinical trials in humans have also suggested its effectiveness in treating septicemia, as well as urinary and biliary infections caused by E. coli. ebi.ac.uknih.gov The ability of Chuangxinmycin to demonstrate efficacy in these models underscores its potential as a therapeutic agent.

Chemical Synthesis and Derivatization Strategies for Chuangxinmycin

Total Synthesis Approaches and Methodological Developments

The total synthesis of chuangxinmycin has been a significant challenge for organic chemists, primarily due to the complexity of its tricyclic core and the presence of two stereocenters. The first total synthesis of racemic chuangxinmycin was accomplished in 1976. nih.gov Since then, various synthetic strategies have been developed, focusing on the construction of the key 4-thio-substituted indole (B1671886) intermediate and the subsequent cyclization to form the thiopyran ring.

One notable approach involves the use of a Leimgruber-Batcho indole synthesis combined with a nitro group displacement to introduce the sulfur functionality at the C4 position of the indole ring. researchgate.net Subsequent transformations, including acetylation at the C3 position and an intramolecular Knoevenagel condensation, lead to the formation of dehydrochuangxinmycin methyl ester. researchgate.net The final step involves a stereospecific hydrogenation to yield chuangxinmycin methyl ester. researchgate.net

Another strategy utilizes a palladium-catalyzed cyclization of an indolyl iodide with an internal thiol group to construct the thiopyran ring of the (±)-cis methyl ester of natural chuangxinmycin. researchgate.net More recent methods have focused on developing more efficient and stereoselective routes. For instance, a concise total synthesis of (±)-chuangxinmycin has been achieved using an (indol-4-ylthio)acetate as a key intermediate. researchgate.net

Chemoenzymatic approaches have also been explored to achieve stereoselective syntheses of (-)- and (+)-chuangxinmycin. clockss.org These methods combine chemical diastereoselectivity with enzymatic enantioselectivity, often using lipases for the resolution of chiral intermediates. researchgate.netclockss.org

Stereochemical Resolution and Analysis of Stereoisomers' Impact on Activity

Chuangxinmycin possesses two chiral centers, leading to the existence of four possible stereoisomers. tandfonline.com The antibacterial activity of chuangxinmycin is highly dependent on its stereochemistry, with only the naturally occurring (3S, 4R)-enantiomer exhibiting significant biological activity. tandfonline.comtandfonline.com The other stereoisomers are essentially inactive. tandfonline.comtandfonline.com

The resolution of racemic chuangxinmycin into its individual stereoisomers has been crucial for understanding this stereoselectivity. Chiral preparative chromatography is a common method used to separate the enantiomers and epimers. researchgate.nettandfonline.com The absolute configuration of the naturally active isomer has been confirmed through these separation studies and by comparison with the material obtained from fermentation. tandfonline.com

Studies on the separated stereoisomers have unequivocally demonstrated that the specific spatial arrangement of the substituents on the thiopyran ring is critical for its interaction with the biological target, tryptophanyl-tRNA synthetase (TrpRS). tandfonline.comtandfonline.com This high degree of stereoselectivity underscores the importance of precise stereochemical control in the synthesis of active chuangxinmycin analogs.

Rational Design and Synthesis of Chuangxinmycin Derivatives and Analogs

The unique structure and mechanism of action of chuangxinmycin have prompted the rational design and synthesis of numerous derivatives and analogs. These efforts aim to explore the structure-activity relationship (SAR) and to develop new compounds with enhanced potency, a broader spectrum of activity, or improved pharmacokinetic properties.

Structural modifications of chuangxinmycin have primarily focused on the carboxyl group, the methyl group, and the indole nitrogen atom. researchgate.net Early SAR studies indicated that only sterically smaller analogs retained significant inhibitory activity against TrpRS, suggesting a highly constrained binding pocket. researchgate.netebi.ac.uknih.gov

Key strategies for structural modifications include:

Modification of the Carboxyl Group: The free carboxylic acid is important for activity. Esterification or conversion to amides generally leads to a loss of potency. nih.gov However, a prodrug approach, such as the synthesis of a carboxyl benzoyloxy methyl ester, has shown improved in vitro activity against Gram-positive bacteria, including Mycobacterium tuberculosis. researchgate.net

Modification of the Methyl Group: The methyl group at the C3 position can be replaced with larger alkyl groups like ethyl, as the binding pocket of TrpRS has sufficient space to accommodate them. nih.gov This could potentially lead to additional hydrophobic interactions and increased binding affinity. nih.gov

Modification of the Indole Ring: Modifications to the indole ring are generally not well-tolerated, highlighting its crucial role in binding. nih.gov However, substitutions at the 5- and 7-positions with halogens have yielded active compounds. nih.gov

Modification of the Thiopyran Ring: The sulfur atom of the thiopyran ring could potentially be associated with a small hydrophobic group to occupy an extra hydrophobic cavity in the TrpRS binding pocket. nih.gov

Halogenation is a common strategy in medicinal chemistry to improve the pharmacological properties of a lead compound. Both biosynthetic and chemical synthesis approaches have been employed to create halogenated derivatives of chuangxinmycin.

Biosynthesis: Precursor-directed biosynthesis has been successfully used to produce halogenated chuangxinmycin derivatives. nih.govnih.gov By feeding halogenated tryptophan analogs to the chuangxinmycin-producing strain Actinoplanes tsinanensis or engineered strains, a variety of fluorinated and chlorinated derivatives have been generated. nih.govnih.gov This method offers the advantage of producing stereochemically pure compounds. nih.gov For example, eleven halogenated derivatives were obtained through this method, with 5-F-CM and 7-F-NCM showing potent activity against M. tuberculosis. nih.govnih.gov This was the first report of obtaining chuangxinmycin derivatives through biosynthesis rather than chemical synthesis. nih.govnih.gov

Chemical Synthesis: Chemical synthesis provides a more direct and versatile route to a wider range of halogenated analogs that may not be accessible through biosynthesis. Standard halogenation methods can be applied to suitable indole precursors before the construction of the thiopyran ring. For instance, the synthesis of chuangxinmycin analogues with various substituents has been achieved through the Diels-Alder reaction of functionalized 3-vinylpyrroles. jst.go.jp

Structure Activity Relationship Sar Studies of Chuangxinmycin and Its Derivatives

Determination of Critical Structural Elements Governing Biological Activity

SAR studies have revealed that the biological activity of chuangxinmycin is highly sensitive to modifications at several key positions, including the carboxyl group, the methyl group at position C3, and the indole (B1671886) nitrogen. researchgate.net The general observation is that the binding pocket of its target, tryptophanyl-tRNA synthetase (TrpRS), is sterically constrained, favoring smaller analogues. researchgate.net

The 3-methyl group has been identified as a pivotal element for broad-spectrum antibacterial activity. nih.gov Its removal, resulting in norchuangxinmycin (also known as 3-demethylchuangxinmycin or NCM), leads to a significant reduction or complete loss of activity against a wide range of Gram-positive and Gram-negative bacteria, including E. coli and S. aureus. nih.govnih.gov Interestingly, norchuangxinmycin retains potent activity against Mycobacterium tuberculosis, suggesting a potentially different or additional mechanism of action in this species. researchgate.netnih.gov

Modifications to the indole ring have also been explored. Halogenation of the indole nucleus has yielded derivatives with significant bioactivity. For instance, 5-fluoro-chuangxinmycin (5-F-CM) demonstrated potent inhibitory activity against M. tuberculosis H37Rv, comparable to that of the parent compound. nih.govresearchgate.net In contrast, chlorinated derivatives showed reduced bioactivity, which may be attributed to the larger size of the chlorine atom causing unfavorable steric interactions within the enzyme's binding site. nih.gov Prodrug derivatives with substitutions on the indole ring, such as monobromide and tribromide analogues, have also been reported to have comparable activity against M. tuberculosis. nih.gov

The free carboxylic acid group is another critical feature for the biological activity of chuangxinmycin. nih.gov It is involved in key interactions with the TrpRS enzyme. However, creating prodrugs by modifying this group has shown promise for improving activity. For example, a carboxyl benzoyloxy methyl ester derivative of chuangxinmycin exhibited enhanced in vitro antibacterial activity against Gram-positive bacteria, including M. tuberculosis H37Rv. researchgate.netnih.gov

Modification SiteDerivativeKey FindingImpact on Activity
C3-Methyl GroupNorchuangxinmycin (NCM) / 3-demethylchuangxinmycin (DCM)Removal of the methyl group. nih.govresearchgate.netLoss of broad-spectrum activity; retains anti-M. tuberculosis activity. researchgate.netnih.gov
Indole Ring (C5)5-F-ChuangxinmycinFluorination of the indole ring. nih.govPotent activity against M. tuberculosis, comparable to Chuangxinmycin. nih.govresearchgate.net
Indole Ring (C7)7-Cl-NorchuangxinmycinChlorination of the norchuangxinmycin indole ring. nih.govComplete loss of activity, likely due to steric hindrance. nih.gov
Carboxyl GroupCarboxyl benzoyloxy methyl ester (Prodrug)Esterification of the carboxylic acid. researchgate.netnih.govEnhanced activity against Gram-positive bacteria and M. tuberculosis. researchgate.netnih.gov

Elucidation of Stereoselectivity's Influence on Antimicrobial Potency

The antimicrobial potency of chuangxinmycin is strictly dependent on its stereochemistry. The molecule possesses two chiral centers, leading to four possible stereoisomers. Research has unequivocally demonstrated that only one of these isomers, the naturally occurring (3S, 4R)-chuangxinmycin, exhibits significant antibacterial activity. nih.gov The other three stereoisomers have been found to be substantially less active or completely inactive, highlighting the precise three-dimensional conformation required for effective binding to the target enzyme. nih.gov This high degree of stereoselectivity underscores the specific nature of the interaction between the drug and its binding site on the bacterial TrpRS.

StereoisomerConfigurationRelative Antimicrobial Potency
Natural Chuangxinmycin(3S, 4R)Active
Enantiomer(3R, 4S)Inactive
Diastereomer 1(3S, 4S)Inactive
Diastereomer 2(3R, 4R)Inactive

Correlation between Molecular Modifications and TrpRS Inhibition Profiles

Chuangxinmycin exerts its antibacterial effect by inhibiting bacterial tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme for protein synthesis. nih.gov It acts as a competitive inhibitor, mimicking the natural substrate L-tryptophan and binding to its active site. oup.com The rigid, tricyclic scaffold of chuangxinmycin is a distinguishing feature compared to other TrpRS inhibitors like indolmycin (B1671932) and is thought to lock the molecule into a conformation that is favorable for binding. nih.govnih.gov

The indole-like core of chuangxinmycin is fundamental for its inhibitory activity, as it forms a crucial hydrogen bond with a conserved aspartate residue (Asp135 in E. coli TrpRS) within the binding pocket, an interaction that is also critical for the binding of L-tryptophan itself. oup.commdpi.com The lipophilic tricyclic ring of chuangxinmycin also engages in hydrophobic interactions with key amino acid residues (such as M129, I133, and V141 in Geobacillus stearothermophilus TrpRS), which further stabilizes the drug-enzyme complex. nih.gov

The inhibitory profile of chuangxinmycin is species-dependent. For instance, 3-methylchuangxinmycin (mCXM) shows selectivity against S. aureus TrpRS due to subtle structural differences in the enzyme's binding pocket compared to E. coli TrpRS. nih.gov Chuangxinmycin is a highly selective inhibitor of bacterial TrpRS, with significantly weaker inhibition of the human cytoplasmic counterpart, which is a key reason for its potential as a therapeutic agent. nih.govoup.com This selectivity arises from differences in the key residues within the tryptophan-binding pocket between bacterial and human TrpRS. nih.gov

CompoundTarget Organism/EnzymeInhibitory Concentration (IC50)Key Observation
ChuangxinmycinE. coli TrpRS30 nMPotent inhibitor of Gram-negative bacterial TrpRS. oup.comkuleuven.be
ChuangxinmycinS. aureus TrpRS30 nMPotent inhibitor of Gram-positive bacterial TrpRS. nih.gov
ChuangxinmycinOvine TrpRS> 30 µMDemonstrates high selectivity for bacterial over mammalian TrpRS. nih.gov
3-demethylchuangxinmycin (DCM)Bacterial TrpRSWeaker inhibition than ChuangxinmycinThe 3-methyl group is important for potent TrpRS inhibition. researchgate.net

Mechanisms of Bacterial Resistance to Chuangxinmycin

Molecular and Genetic Basis of Resistance Development

The primary mechanism of action of Chuangxinmycin is the inhibition of tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme in bacterial protein synthesis. nih.gov Consequently, the molecular and genetic bases of resistance to Chuangxinmycin are intricately linked to this target. Investigations into resistance have revealed that modifications affecting the TrpRS enzyme or its expression levels are the principal ways through which bacteria can withstand the activity of this antibiotic.

A key genetic determinant of resistance is the gene trpS, which encodes for TrpRS. uri.eduacs.org In the producing organism, Actinoplanes tsinanensis, a trpS gene is found within the Chuangxinmycin biosynthetic gene cluster, which is thought to confer self-resistance. wikipedia.org In other bacteria, both the acquisition of a resistant trpS gene and the overexpression of the native trpS gene have been identified as mechanisms of resistance. whiterose.ac.ukasm.org For instance, some bacteria possess auxiliary trpS genes that are resistant to the inhibitory effects of Chuangxinmycin and can be induced in its presence. asm.org

Role of Target Enzyme Overexpression (e.g., trpS gene) in Resistance Phenotypes

A fundamental and well-documented mechanism of resistance to Chuangxinmycin is the overexpression of its target enzyme, tryptophanyl-tRNA synthetase (TrpRS), as a direct result of the overexpression of the trpS gene. uri.eduacs.org This phenomenon leads to a resistance phenotype by increasing the intracellular concentration of the TrpRS enzyme to a level that exceeds the inhibitory capacity of the antibiotic.

In a notable study on Mycobacterium tuberculosis, the overexpression of the trpS gene resulted in a significant increase in the minimum inhibitory concentration (MIC) of Chuangxinmycin, demonstrating a direct causal relationship between target overexpression and resistance. uri.eduacs.org The data from this research underscores the critical role of trpS gene expression levels in determining the susceptibility of bacteria to Chuangxinmycin.

Impact of trpS Gene Overexpression on Chuangxinmycin MIC in Mycobacterium tuberculosis

Bacterial StrainGenetic ModificationChuangxinmycin MIC (μg/mL)Fold Increase in MIC
Wild-Type M. tuberculosisNone0.25-
M. tuberculosisOverexpression of trpS32128

This table illustrates the dramatic increase in the Minimum Inhibitory Concentration (MIC) of Chuangxinmycin against Mycobacterium tuberculosis upon overexpression of the tryptophanyl-tRNA synthetase gene (trpS). Data sourced from studies demonstrating that target enzyme overexpression is a primary cause of resistance. uri.eduacs.org

Investigation of Cross-Resistance Patterns with Other Antibiotics

The investigation of cross-resistance patterns is essential for predicting the clinical utility of an antibiotic and for understanding the potential for co-selection of resistance with other antimicrobial agents. Cross-resistance occurs when a single resistance mechanism confers resistance to multiple drugs. wikipedia.orggardp.org

Studies on Chuangxinmycin have indicated a general lack of cross-resistance with many other classes of antibiotics, which is consistent with its specific mechanism of action. For example, mutants resistant to the quorum sensing inhibitor SEP 118843 were found not to be cross-resistant to Chuangxinmycin. This specificity is a desirable characteristic for an antibiotic, as it suggests that the development of resistance to Chuangxinmycin is less likely to confer resistance to other, unrelated antibiotics.

However, a specific pattern of cross-resistance has been observed with another antibiotic that shares the same molecular target. The auxiliary tryptophanyl-tRNA synthetase gene, trpRS1, found in Streptomyces coelicolor, has been shown to confer resistance to both Chuangxinmycin and Indolmycin (B1671932), another inhibitor of bacterial tryptophanyl-tRNA synthetases. asm.org This finding highlights that cross-resistance is most likely to occur with compounds that have a similar structure and mechanism of action.

Comprehensive studies detailing the cross-resistance profile of Chuangxinmycin-resistant mutants against a broad panel of antibiotics from different classes are not extensively available in the current scientific literature. Further research in this area would be beneficial for a more complete understanding of the resistance landscape of this unique antibiotic.

Advanced Analytical and Research Methodologies in Chuangxinmycin Studies

High-Resolution Mass Spectrometry (HR-MS, HR-MS/MS) for Structural Confirmation

High-Resolution Mass Spectrometry (HR-MS) and its tandem version (HR-MS/MS) are indispensable tools for the precise mass determination and structural confirmation of Chuangxinmycin and its derivatives. nih.govresearchgate.net Researchers consistently employ Electrospray Ionization (ESI) coupled with HR-MS to verify the elemental composition of newly isolated or synthesized analogues. nih.gov

In recent studies, ESI-HRMS was crucial for elucidating the structures of six new halogenated Chuangxinmycin analogues, including 5-F-CM, 5-F-NCM, and 7-F-NCM. nih.govresearchgate.net This technique provides exact mass measurements, allowing for the confident assignment of molecular formulas. nih.gov Furthermore, HR-MS/MS is used to fragment the molecules and analyze the resulting patterns, which offers deep insights into the compound's structural backbone and the positions of modifications. nih.govresearchgate.net This was demonstrated in the characterization of intermediates in the biosynthetic pathway, such as seco-chuangxinmycin, which was identified in genetically modified strains. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the de novo structural elucidation of Chuangxinmycin and its congeners. nih.govresearchgate.netspringernature.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are systematically applied to determine the precise arrangement of atoms and the stereochemistry of the molecule. researchgate.net

1D NMR, specifically ¹H NMR and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. rsc.orgnih.govresearchgate.net For instance, the structure of 3-methylchuangxinmycin (MCM), a newly identified congener, was determined using 1D and 2D NMR techniques. researchgate.net 2D NMR experiments, such as COSY, HSQC, and HMBC, are then used to establish connectivity between atoms, piecing together the molecular scaffold. This comprehensive analysis was vital in confirming the structures of various halogenated derivatives. nih.govresearchgate.net While full spectral data is extensive, representative chemical shifts are key to confirming the unique thiopyrano[4,3,2-cd]indole core.

Table 1: Selected NMR Data for Chuangxinmycin Derivatives

Compound Nucleus Chemical Shift (δ) ppm
4-Methoxystilbene ¹H NMR 7.36 (d), 7.33 (d), 7.26-7.22 (m), 7.13-7.09 (m), 6.94 (d), 6.84 (d), 6.76 (d), 3.71 (s)
¹³C NMR 159.2, 137.7, 130.1, 128.7, 128.1, 127.6, 127.1, 126.6, 126.2, 114.1, 55.2
trans-cinnamyl acetate ¹H NMR 7.42-7.26 (m), 6.57 (d), 6.28 (dt), 4.73 (dd), 2.10 (s)
¹³C NMR 170.75, 136.20, 134.14, 128.56, 128.01, 126.55, 123.17, 64.91, 20.77
2-phenethyl acetate ¹H NMR 7.34-7.22 (m), 4.30 (t), 2.95 (t), 2.05 (s)
¹³C NMR 170.96, 137.80, 128.85, 128.47, 126.53, 64.89, 35.07, 20.93

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively characterize the binding affinity between Chuangxinmycin and its molecular target, tryptophanyl-tRNA synthetase (TrpRS). nih.govresearchgate.netoup.com This method directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters. nih.gov

Studies using ITC have confirmed that Chuangxinmycin binds to TrpRS from various bacterial species. nih.govoup.com The binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction are all derived from a single ITC experiment. nih.gov This technique has been instrumental in verifying the effect of site-directed mutagenesis on the TrpRS enzyme. For example, mutations of key residues in the binding pocket of Geobacillus stearothermophilus TrpRS, such as M129A, I133A, and V141A, were shown by ITC to abolish binding to Chuangxinmycin, confirming their critical role in the interaction. nih.govresearchgate.net The data revealed that the binding is primarily enthalpy-driven. nih.gov

Table 2: ITC Findings for Chuangxinmycin and TrpRS Mutants

TrpRS Variant Ligand Binding Outcome Key Finding
Wild-Type (WT) Chuangxinmycin (CXM) Binding observed Enthalpy-driven interaction. nih.gov
M129A Mutant Chuangxinmycin (CXM) No binding M129 is critical for hydrophobic interaction. nih.govresearchgate.net
I133A Mutant Chuangxinmycin (CXM) No binding I133 is crucial for hydrophobic interaction. nih.govresearchgate.net
V141A Mutant Chuangxinmycin (CXM) No binding V141 is essential for hydrophobic interaction. nih.govresearchgate.net
V40A Mutant Chuangxinmycin (CXM) Reduced affinity Negatively impacts binding compared to WT. nih.gov

Genetic Manipulation Techniques for Pathway Analysis

Genetic manipulation techniques are fundamental to deciphering the biosynthetic pathway of Chuangxinmycin. researchgate.netnih.govnih.govnih.govsavemyexams.com Methods such as gene knockout and overexpression have been applied to both the native producer, Actinoplanes tsinanensis, and heterologous hosts like Streptomyces coelicolor. researchgate.netnih.govnih.gov

Gene knockout studies have been pivotal in assigning functions to specific genes within the Chuangxinmycin biosynthetic gene cluster (BGC). A key example is the inactivation of the cxnD gene, which encodes a cytochrome P450 enzyme. researchgate.netnih.gov This experiment led to the accumulation of an intermediate, seco-chuangxinmycin, thereby confirming CxnD's role in catalyzing the final C-S bond formation to create the dihydrothiopyran ring. researchgate.netnih.gov Similarly, systematic gene inactivation has helped to identify the minimal set of genes required for the formation of the core thiopyrano[4,3,2-cd]indole scaffold. nih.gov

Conversely, overexpression of the entire cxn gene cluster in a heterologous host, S. coelicolor M1146, successfully resulted in the production of Chuangxinmycin, definitively confirming the cluster's role in its biosynthesis. researchgate.netnih.gov Furthermore, overexpressing a pathway-specific regulatory gene, CxnR, in the native producer was used to investigate its role in modulating the yield of the antibiotic. researchgate.net These genetic strategies have been essential for both functional genomics and efforts to improve Chuangxinmycin titers through metabolic engineering. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling provide atomic-level insights into the mechanisms of Chuangxinmycin's action and biosynthesis. rsc.orgnih.govnih.govacs.orgnih.govrsc.orgimb.com.cnnih.gov Techniques like molecular docking and molecular dynamics (MD) simulations are frequently used to study the interaction between Chuangxinmycin and its target, TrpRS. rsc.orgnih.govnih.govrsc.org

Molecular docking predicts the preferred binding orientation of Chuangxinmycin within the active site of TrpRS. rsc.orgimb.com.cn These predictions are then refined using MD simulations, which simulate the movement of atoms over time, providing a dynamic view of the complex and helping to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. rsc.orgnih.govnih.gov For example, simulations have highlighted the critical roles of residues like D132, M129, and I133 in G. stearothermophilus TrpRS for binding Chuangxinmycin. nih.govnih.gov Modeling has also been used to explain the selectivity of Chuangxinmycin for bacterial TrpRS over its human counterpart, noting a divergence in key binding pocket residues. rsc.orgnih.gov

More advanced quantum mechanical/molecular mechanical (QM/MM) calculations have been employed to elucidate the complex catalytic mechanism of the cytochrome P450 enzyme CxnD. nih.govacs.org These studies revealed a diradical coupling mechanism for the C-S bond formation and highlighted the indispensable role of a specific water molecule and conformational changes within the enzyme's active site. nih.govacs.org

Bioinformatics and Genome Mining for Biosynthetic Gene Cluster Identification

The discovery of the genetic blueprint for Chuangxinmycin synthesis began with bioinformatics and genome mining. researchgate.netnih.govresearchgate.netnih.govjmicrobiol.or.kr By analyzing the whole genome sequence of the producing organism, Actinoplanes tsinanensis CPCC 200056, researchers were able to identify the putative Chuangxinmycin biosynthetic gene cluster (BGC), designated cxn. researchgate.netnih.govnih.gov

The search strategy involved looking for genes that would logically be involved in its biosynthesis. This included searching for a tryptophanyl-tRNA synthetase (TrpRS) gene, which could confer self-resistance to the producer, as well as genes encoding enzymes like aminotransferases, methyltransferases, and those involved in sulfur incorporation. researchgate.netnih.gov This in silico analysis pointed to a specific stretch of DNA containing a cluster of genes whose predicted functions matched the expected biosynthetic steps. researchgate.netresearchgate.net The identification of this BGC was the critical first step that enabled all subsequent genetic and biochemical characterization of the pathway. researchgate.netnih.gov This approach exemplifies the power of genome mining to accelerate the discovery of natural product biosynthetic pathways. researchgate.netjmicrobiol.or.kr

Table 3: Compound Names Mentioned

Compound Name Abbreviation
Chuangxinmycin CM
Norchuangxinmycin NCM
5-fluoro-chuangxinmycin 5-F-CM
5-fluoro-norchuangxinmycin 5-F-NCM
7-fluoro-norchuangxinmycin 7-F-NCM
6-chloro-chuangxinmycin 6-Cl-CM
6-chloro-norchuangxinmycin 6-Cl-NCM
7-chloro-norchuangxinmycin 7-Cl-NCM
Seco-chuangxinmycin
3-methylchuangxinmycin MCM
Indole-3-pyruvic acid
Tryptophan Trp
ATP
S-adenosylmethionine SAM

Future Directions and Therapeutic Potential of Chuangxinmycin Research

Design and Synthesis of Next-Generation TrpRS Inhibitors

The development of new antibiotics based on the Chuangxinmycin scaffold is a key area of research, focusing on its role as a potent and selective inhibitor of bacterial TrpRS. researchgate.netnih.gov Structural studies have provided detailed insights into how Chuangxinmycin interacts with the TrpRS active site. Crystal structures of TrpRS from various bacteria, including Geobacillus stearothermophilus, Escherichia coli, and Staphylococcus aureus, in complex with Chuangxinmycin reveal that it binds to the tryptophan-binding pocket. nih.govnih.gov This binding is highly specific, facilitated by a rigid tricyclic ring system and a free carboxylic acid group, which allows for key hydrogen bonds and hydrophobic interactions. nih.govnih.gov

This detailed structural understanding forms the basis for the rational design of next-generation inhibitors. For instance, research has shown that the interaction between the inhibitor and the enzyme is sterically constrained, meaning that only analogues of a similar or smaller size tend to retain significant inhibitory activity. researchgate.net The selectivity of Chuangxinmycin for bacterial TrpRS over its human counterpart is a major advantage. nih.gov Modeling studies suggest this selectivity arises from the absence of key hydrogen bond and salt bridge interactions in the human TrpRS binding site. nih.gov

Synthetic efforts have produced a number of analogues to probe the structure-activity relationship. researchgate.net One derivative, 3-methylchuangxinmycin (mCXM), has demonstrated species-specific selectivity against S. aureus TrpRS due to distinct structural differences in the enzyme's active site compared to E. coli TrpRS. nih.gov These findings highlight how subtle modifications to the Chuangxinmycin core can fine-tune its activity and selectivity, paving the way for the design of new TrpRS inhibitors with improved potency and targeted bacterial spectrums. nih.gov

Table 1: Inhibitory Activity of Chuangxinmycin and Selected Analogues
CompoundTarget Organism/EnzymeReported ActivityReference
Chuangxinmycin (CM)S. aureus TrpRSIC50 = 30 nM nih.govrsc.org
Chuangxinmycin (CM)M. tuberculosis H37RvMIC = 0.25 - 1 µg/mL nih.govnih.govacs.org
Norchuangxinmycin (NCM)M. tuberculosis H37RvSimilar MIC to CM nih.gov
5-F-Chuangxinmycin (5-F-CM)M. tuberculosis H37Rv & Resistant IsolatesPotent Activity nih.govresearchgate.net
7-F-Norchuangxinmycin (7-F-NCM)M. tuberculosis H37Rv & Resistant IsolatesPotent Activity nih.govresearchgate.net
3-methylchuangxinmycin (mCXM)S. aureus TrpRSSelective Activity nih.gov

Exploitation of Synthetic Biology and Combinatorial Biosynthesis for Analog Diversification

While chemical synthesis has been explored, achieving precise stereochemical control remains a challenge. nih.gov Therefore, synthetic biology and combinatorial biosynthesis have emerged as powerful tools for producing Chuangxinmycin and diversifying its structure. nih.gov The identification and heterologous expression of the Chuangxinmycin biosynthetic gene cluster (cxn) from Actinoplanes tsinanensis have been pivotal achievements. nih.govnih.gov This allows for the production of the compound in more genetically tractable host organisms like Streptomyces coelicolor. nih.gov

Researchers have employed a multi-pronged synthetic biology strategy to dramatically increase production yields. By combining heterologous expression with the overexpression of pathway activators, promoter optimization, and fermentation media screening, the production of Chuangxinmycin reached 301 mg/L, a 20-fold increase over previous levels. nih.govresearchgate.net Similarly, the yield of its congener, Norchuangxinmycin (NCM), was boosted to 117.6 mg/L. nih.govresearchgate.net

Furthermore, these platforms enable the creation of novel analogues through precursor-directed biosynthesis. researchgate.net This technique involves feeding halogenated tryptophan derivatives to the engineered production strain, which then incorporates these precursors to generate new compounds. nih.gov This approach has successfully produced eleven halogenated Chuangxinmycin derivatives, including 5-F-CM and 7-F-NCM, which show potent activity against M. tuberculosis. nih.govresearchgate.net This marks the first time Chuangxinmycin derivatives have been generated via biosynthesis rather than chemical synthesis. nih.govresearchgate.net These methods provide a solid foundation for generating a wide array of analogues for further development as anti-tuberculosis drug candidates. nih.govresearchgate.net

Table 2: Enhanced Production of Chuangxinmycin (CM) and Norchuangxinmycin (NCM) via Synthetic Biology
CompoundMethodHighest Yield ReportedFold IncreaseReference
Chuangxinmycin (CM)Stepwise Synthetic Biology Strategy301 mg/L20.1 nih.govresearchgate.net
Norchuangxinmycin (NCM)Stepwise Synthetic Biology Strategy117.6 mg/L13.7 nih.govresearchgate.net

Further Elucidation of Undiscovered Mechanisms of Action (e.g., NCM against Mtb)

While TrpRS inhibition is the established mechanism for Chuangxinmycin's broad-spectrum antibacterial activity, evidence suggests the existence of additional modes of action, particularly against Mycobacterium tuberculosis. nih.govresearchgate.net This hypothesis is strongly supported by the activity profile of Norchuangxinmycin (NCM). nih.gov NCM, which lacks the 3-methyl group of Chuangxinmycin, loses most of its activity against common Gram-positive and Gram-negative bacteria but surprisingly retains potent inhibitory activity against M. tuberculosis, similar to that of the parent compound. nih.gov

This discrepancy strongly implies that the dihydrothiopyrano[4,3,2-cd]indole scaffold may inhibit M. tuberculosis through a unique mechanism that is independent of, or in addition to, TrpRS inhibition. nih.govresearchgate.net The elucidation of this novel mechanism is a critical area of ongoing research, as it could reveal new therapeutic targets within M. tuberculosis. nih.gov Studies have confirmed that in Mtb, Chuangxinmycin's primary target is indeed TrpRS, encoded by the trpS gene. nih.govacs.org However, secondary effects related to the tryptophan biosynthesis pathway, such as on the enzyme anthranilate synthase (TrpE), have also been observed. nih.govacs.org It is possible that NCM's activity is more reliant on these secondary effects or involves an entirely different target that is specific to mycobacteria. Uncovering this mechanism could provide new avenues for developing highly selective anti-tuberculosis drugs. nih.gov

Strategies for Mitigating and Overcoming Bacterial Resistance to Chuangxinmycin

As with any antibiotic, the potential for bacterial resistance is a primary concern. Research into Chuangxinmycin has also focused on understanding and overcoming these resistance mechanisms. In M. tuberculosis, the fundamental cause of high-level resistance is linked directly to the drug's target. nih.govacs.org Spontaneous resistant mutants of Mtb show that overexpression of the trpS gene, which encodes TrpRS, can result in a 128-fold increase in the minimum inhibitory concentration (MIC) of Chuangxinmycin. nih.govacs.org This occurs due to mutations in the promoter region of the trpS gene, leading to its increased expression. nih.gov

Several strategies can be employed to mitigate and overcome this resistance:

Combination Therapy: Using Chuangxinmycin in combination with other antibiotics that have different mechanisms of action is a classic strategy to combat resistance. consensus.app For example, combining Chuangxinmycin with a compound that targets a different essential pathway in bacteria could create a synergistic effect and reduce the likelihood of resistant mutants emerging. consensus.appnih.gov

Development of Novel Analogues: The generation of new Chuangxinmycin derivatives through synthetic biology and chemical synthesis is a promising approach. nih.govresearchgate.net The goal is to create analogues that can either bind more tightly to TrpRS, making them effective even when the enzyme is overexpressed, or to design them to evade the resistance mechanism altogether. The potent activity of halogenated derivatives like 5-F-CM against drug-resistant Mtb isolates suggests this is a viable strategy. nih.govresearchgate.net

Targeting Resistance Mechanisms Directly: An alternative approach involves developing compounds that inhibit the bacterial resistance mechanism itself. consensus.app For instance, if resistance is mediated by an efflux pump that actively removes the antibiotic from the cell, the co-administration of an efflux pump inhibitor could restore Chuangxinmycin's efficacy. consensus.appfrontiersin.org While the primary known resistance mechanism in Mtb is target overexpression, other bacteria may employ different strategies. acs.orgfrontiersin.org

Modifying the Drug Target: In some streptomycetes, resistance is conferred by an auxiliary, resistant TrpRS gene (trpRS1). researchgate.net Understanding the structural basis of this resistance could inform the design of new Chuangxinmycin analogues that can effectively inhibit these resistant enzyme isoforms.

By proactively investigating resistance mechanisms and developing these counter-strategies, the therapeutic potential of Chuangxinmycin and its next-generation derivatives can be preserved.

Q & A

Q. What experimental methodologies are recommended for characterizing the molecular structure of Chuangxinmycin?

To confirm Chuangxinmycin’s structure, researchers should employ a combination of spectroscopic techniques (e.g., NMR, MS, and IR) and chromatographic methods (HPLC for purity assessment). Structural elucidation must align with IUPAC guidelines, and novel compounds require full spectral data deposition in public databases. For reproducibility, experimental protocols must detail solvent systems, instrumentation parameters, and purity thresholds (≥95% for biological assays) .

Q. How should researchers design experiments to assess Chuangxinmycin’s antimicrobial activity?

Q. What are the best practices for synthesizing Chuangxinmycin in laboratory settings?

Document synthetic pathways with step-by-step reagent quantities, reaction conditions (temperature, pH, catalysts), and purification methods (e.g., column chromatography). For known compounds, cite prior synthesis literature; for novel derivatives, provide full characterization data. Include yield percentages and discuss scalability limitations .

Advanced Research Questions

Q. How can researchers optimize Chuangxinmycin’s yield in fermentation processes?

Apply response surface methodology (RSM) to evaluate factors like nutrient composition, incubation time, and temperature. Use a central composite design to model interactions between variables and identify optimal conditions. Validate predictions with confirmatory experiments, reporting R² values to assess model accuracy. Reference prior fungal fermentation studies (e.g., Pleurotus spp. ergosterol optimization) for methodological frameworks .

Q. What strategies resolve contradictions in reported bioactivity data for Chuangxinmycin?

Conduct systematic reviews to identify variability sources (e.g., assay protocols, compound purity). Perform meta-analyses with standardized effect sizes, and validate findings through independent replication. Use sensitivity analysis to isolate confounding factors (e.g., solvent interference in cell-based assays). Publish negative results to reduce publication bias .

Q. How can Chuangxinmycin’s mechanism of action be rigorously investigated?

Combine in vitro (e.g., enzyme inhibition assays) and in silico approaches (molecular docking with target proteins like DNA gyrase). Use knockout microbial strains to confirm target specificity. For eukaryotic systems, employ transcriptomic or proteomic profiling to identify downstream pathways. Cross-validate results with orthogonal methods (e.g., SPR for binding affinity) .

Q. What ethical considerations apply to in vivo studies of Chuangxinmycin?

Follow ARRIVE guidelines for animal studies, including sample size justification, humane endpoints, and IACUC approval. For human cell lines, obtain informed consent and adhere to HIPAA protocols. Disclose conflicts of interest and ensure data transparency in publications .

Methodological Resources

  • Data Reproducibility : Archive raw datasets in repositories like Zenodo and provide detailed supplemental materials (e.g., NMR spectra, chromatograms) .
  • Literature Review : Use tools like SciFinder and PubMed to identify knowledge gaps, prioritizing primary sources over reviews .
  • Statistical Analysis : Employ software like GraphPad Prism for dose-response curves and PCA for multivariate data .

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